Scientific Field: Medicinal Chemistry
Summary of Application: Thieno[2,3-c]pyridine derivatives are explored as potential kinase inhibitors due to their structural similarity to ATP, which allows them to act as ATP-mimetic inhibitors .
Methods of Application: Researchers synthesized a collection of thieno[2,3-c]pyridine derivatives and tested them against G protein-coupled receptor kinase 2 (GRK2). The process involved structure-driven optimization and characterization of the compounds .
Results: The study identified hit compounds with the thieno[2,3-c]pyridine moiety showing potent inhibition of GRK2. These compounds could serve as starting points for future drug discovery programs .
Scientific Field: Drug Discovery
Summary of Application: Thieno[2,3-c]pyridine core is used to develop inhibitors for GRK2, which is implicated in various cardiovascular diseases .
Methods of Application: A hit compound bearing the thieno[2,3-c]pyridine moiety was optimized following a structure-driven process, leading to the creation of a series of ligand-efficient inhibitors .
Results: The optimized compounds exhibited high ligand efficiency and potency as GRK2 inhibitors, indicating their potential as therapeutic agents .
Scientific Field: Pharmacology
Summary of Application: Compounds with the thieno[2,3-c]pyridine ring have been studied for their ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a role in angiogenesis and cancer progression .
Methods of Application: The inhibitory activity was measured using an IC50 assay, which determines the concentration of the compound required to inhibit a biological process by 50% .
Results: One of the compounds demonstrated a significant inhibition of VEGFR-2 with an IC50 value of 2.6 μM, indicating its potential as an anticancer agent .
Scientific Field: Cancer Research
Summary of Application: Thieno[2,3-c]pyridine derivatives are being investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells .
Methods of Application: Apoptotic and necrotic cell death were measured using Annexin V and propidium iodide staining on breast cancer cell lines .
Results: The studies showed that certain derivatives could induce apoptosis in breast cancer cells, suggesting their use as potential anticancer agents .
Scientific Field: Chemical Synthesis
Summary of Application: The thieno[2,3-c]pyridine scaffold serves as a versatile building block for the synthesis of various heterocyclic compounds .
Methods of Application: The compound is used in various chemical reactions to create a diverse array of derivatives with potential biological activities .
Results: The availability of thieno[2,3-c]pyridine derivatives has expanded, facilitating their use in medicinal chemistry and drug discovery .
Scientific Field: Biochemistry
Summary of Application: Thieno[2,3-c]pyridine derivatives are utilized to study their interactions with proteins, particularly kinases, to understand the molecular basis of their inhibitory action .
Methods of Application: X-ray crystallography was used to determine the binding mode of thieno[2,3-c]pyridine derivatives with kinases .
Results: The studies revealed the conserved interaction mode of these compounds with the hinge region of kinases, providing insights into their mechanism of action .
Scientific Field: Organic Electronics
Summary of Application: Thieno[2,3-c]pyridine derivatives are investigated for their semiconducting properties, which are crucial for the development of organic electronic devices .
Methods of Application: The electronic properties of these compounds are evaluated using techniques like cyclic voltammetry and differential scanning calorimetry to assess their potential as semiconducting materials .
Results: Some derivatives have shown promising semiconducting behavior, indicating their suitability for use in organic transistors and photovoltaic cells .
Scientific Field: Neuropharmacology
Summary of Application: Thieno[2,3-c]pyridine compounds are explored for their neuroprotective effects, potentially offering treatment options for neurodegenerative diseases .
Methods of Application: Neuroprotection assays involve evaluating the compounds’ ability to protect neuronal cells from induced oxidative stress or apoptosis .
Results: Certain thieno[2,3-c]pyridine derivatives have demonstrated neuroprotective activity, suggesting their potential in treating conditions like Alzheimer’s disease .
Scientific Field: Material Science
Summary of Application: The thieno[2,3-c]pyridine framework is utilized to synthesize corrosion inhibitors, which are important for protecting metals against corrosion .
Methods of Application: Corrosion inhibition efficiency is measured using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy .
Results: Studies have found that certain derivatives effectively inhibit corrosion, making them valuable for industrial applications .
Scientific Field: Analytical Chemistry
Summary of Application: Thieno[2,3-c]pyridine derivatives are used as chromophoric agents in analytical chemistry due to their strong absorption in the UV-visible spectrum .
Methods of Application: These compounds are incorporated into analytical assays to enable the detection and quantification of various analytes through spectrophotometric methods .
Results: The derivatives’ strong chromophoric properties have been successfully employed in the development of sensitive and selective analytical assays .
Scientific Field: Environmental Science
Summary of Application: Thieno[2,3-c]pyridine compounds are studied for their photocatalytic properties, which can be applied in environmental remediation processes .
Methods of Application: Photocatalytic activity is assessed by measuring the degradation rate of pollutants under light irradiation in the presence of the photocatalyst .
Results: Some derivatives have shown effective photocatalytic activity, highlighting their potential in the degradation of environmental pollutants .
Scientific Field: Agrochemistry
Summary of Application: Thieno[2,3-c]pyridine derivatives are being evaluated as plant growth regulators, which can influence the growth and development of crops .
Methods of Application: The effects of these compounds on plant growth are studied through in vitro and in vivo assays, examining parameters like seed germination and root elongation .
Results: Research indicates that certain derivatives can act as plant growth regulators, potentially improving agricultural productivity .
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound characterized by a fused thiophene and pyridine ring system. The structure includes a carboxylic acid group at the 7th position of the pyridine ring, and the compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous environments. Its molecular formula is C₈H₆ClNO₂S, with a molecular weight of approximately 215.65 g/mol . This compound belongs to a class of thieno[2,3-c]pyridine derivatives that have garnered attention for their potential applications in medicinal chemistry, particularly as kinase inhibitors due to their structural similarity to adenosine triphosphate (ATP) .
The presence of the thiophene and pyridine rings allows for electrophilic aromatic substitution reactions, which can modify the compound to enhance its biological activity or alter its pharmacokinetic properties.
Thieno[2,3-c]pyridine derivatives have been studied for various biological activities:
The synthesis of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
These methods allow for structural modifications that enhance biological activity or solubility.
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride has several applications:
Interaction studies involving thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride focus on its binding affinity to various biological targets. These studies often utilize techniques such as:
Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride shares structural features with several other compounds. Here are some similar compounds along with their unique characteristics:
| Compound Name | Unique Features |
|---|---|
| Thieno[3,2-c]pyridine-7-carboxylic acid | Different fusion pattern; potential differences in biological activity |
| Thieno[2,3-b]pyridine derivatives | May exhibit different receptor interactions due to ring positioning |
| Pyrido[3,4-b]quinoline derivatives | Distinct core structure; often studied for anti-inflammatory properties |
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is unique due to its specific functional groups and structural arrangement that confer distinct biological activities compared to these similar compounds. Its potential as a kinase inhibitor particularly highlights its importance in drug discovery efforts within medicinal chemistry.